

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Fluorophenol

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Compound of Interest

Compound Name: 2-Fluorophenol

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Introduction

2-Fluorophenol (C_6H_5FO), an ortho-substituted fluorinated phenol, is a significant molecule in various scientific and industrial domains. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals stems from the unique physicochemical properties imparted by the fluorine substituent. A thorough understanding of its thermodynamic properties is paramount for process optimization, reaction modeling, and predicting its environmental fate and biological interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **2-fluorophenol**, detailing the experimental and computational methodologies employed in their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of **2-Fluorophenol** are defined by several key parameters. The following tables summarize the most critical experimental and computationally derived thermodynamic data available to date.

Table 1: Fundamental Physicochemical and Thermodynamic Data for 2-Fluorophenol

Property	Value	Units	Reference(s)
Molecular Formula	C ₆ H ₅ FO	-	[1]
Molar Mass	112.10	g/mol	[1]
Melting Point	14-16	°C	[1]
Boiling Point	151-152	°C at 760 mmHg	[1]
Density	1.246	g/cm ³	[1]
Vapor Pressure	1.19	mmHg at 25 °C	[1]
Standard Molar Enthalpy of Formation (liquid, 298.15 K)	-346.8 ± 1.5	kJ/mol	[2]
Standard Molar Enthalpy of Formation (gas, 298.15 K)	-294.5 ± 1.6	kJ/mol	[3][4]
Standard Molar Enthalpy of Vaporization (298.15 K)	52.3 ± 0.8	kJ/mol	[2]

Experimental Protocols for Thermodynamic Data Determination

The accurate determination of the thermodynamic properties of **2-Fluorophenol** relies on precise calorimetric and analytical techniques. The following sections detail the methodologies cited for obtaining the key enthalpic data.

Rotating Bomb Combustion Calorimetry

This technique is employed to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase is derived.

- Apparatus: A rotating bomb calorimeter with a twin-valve bomb is utilized. The internal bomb volume is approximately 0.3 dm³.
- Sample Preparation: The liquid **2-Fluorophenol** sample is contained in a sealed polyethylene ampoule.
- Experimental Conditions:
 - The bomb is charged with high-purity oxygen to a pressure of 3.04 MPa.
 - 1 cm³ of deionized water is added to the bomb to ensure a defined final state for the hydrofluoric acid formed.
 - The calorimeter is placed in a water jacket with the temperature controlled to ± 0.001 K.
 - The energy equivalent of the calorimeter is determined by the combustion of a certified benzoic acid standard.
- Procedure:
 - The sample is ignited, and the temperature change of the calorimeter is monitored.
 - The bomb is rotated during the experiment to ensure a homogeneous final solution.
 - The final bomb solution is analyzed for nitric acid (formed from the oxidation of nitrogen impurities in the oxygen) and unburned carbon.
 - The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying Washburn corrections.
 - The standard molar enthalpy of formation is then derived using the standard enthalpies of formation of the combustion products (CO₂ and HF·10H₂O).[\[2\]](#)[\[5\]](#)

Calvet High-Temperature Microcalorimetry

This method is used to measure the enthalpy of vaporization of liquid samples.

- Apparatus: A Calvet high-temperature microcalorimeter is used.

- Procedure:
 - A small amount of the **2-Fluorophenol** sample is placed in a sealed ampoule within the calorimeter.
 - The sample is vaporized isothermally, and the heat absorbed during the phase transition is measured.
 - The enthalpy of vaporization is determined by relating the measured heat to the amount of substance vaporized.[\[2\]](#)[\[5\]](#)

Computational Methodologies

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods are commonly employed.

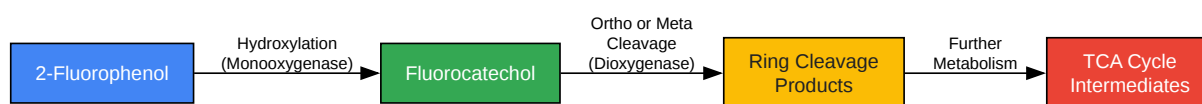
Density Functional Theory (DFT) Calculations

- Software: Gaussian 03 suite of programs is a common choice.
- Method: The B3LYP hybrid exchange-correlation functional is frequently used.
- Basis Set: The 6-311++G(d,p) basis set is often employed for geometry optimization and frequency calculations.
- Procedure:
 - The molecular geometry of **2-Fluorophenol** is optimized to find the minimum energy conformation.
 - Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - The gas-phase enthalpy of formation is calculated using isodesmic reactions. This approach minimizes errors in the calculation by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The calculated reaction

enthalpy is then combined with the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.[2]
[5]

Logical Workflow: Biodegradation Pathway of Halogenated Phenols

While a specific signaling pathway for **2-Fluorophenol** is not extensively documented in the context of cell signaling, its metabolism and degradation by microorganisms represent a logical biological pathway. The aerobic biodegradation of halogenated phenols, such as **2-Fluorophenol**, often proceeds through hydroxylation followed by ring cleavage. The following diagram illustrates a plausible initial pathway based on the degradation of similar compounds.



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Caption: Proposed initial steps in the aerobic biodegradation of **2-Fluorophenol**.

This pathway illustrates the initial enzymatic attack on the aromatic ring, a critical step in the mineralization of this compound in the environment. The initial hydroxylation to form a catechol derivative is a common strategy employed by microorganisms to destabilize the aromatic ring, making it susceptible to subsequent cleavage by dioxygenase enzymes.[6]

Conclusion

This technical guide has summarized the key thermodynamic properties of **2-Fluorophenol** and detailed the sophisticated experimental and computational methods used for their determination. The provided data on enthalpy of formation and vaporization are essential for chemical engineers and researchers involved in the synthesis and application of this important fluorinated intermediate. The illustrative biodegradation pathway highlights a key area of research in the environmental sciences and bioremediation. Further experimental studies to determine the heat capacity and entropy of **2-Fluorophenol** as a function of temperature would provide a more complete thermodynamic profile and are encouraged.

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